molecular formula C16H10S B1207054 Benzo[b]naphtho[1,2-d]thiophene CAS No. 205-43-6

Benzo[b]naphtho[1,2-d]thiophene

Cat. No.: B1207054
CAS No.: 205-43-6
M. Wt: 234.3 g/mol
InChI Key: XZUMOEVHCZXMTR-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[1,2-d]thiophene is an aromatic organic compound with the molecular formula C₁₆H₁₀S and a molecular weight of 234.32 g/mol It is a polycyclic aromatic sulfur heterocycle, characterized by a fused ring system that includes both benzene and thiophene units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]naphtho[1,2-d]thiophene typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a practical synthetic route inspired by the biodegradation of benzothiophene involves regioselective oxidation and Diels–Alder type dimerization . Another method involves the intramolecular Friedel–Crafts reaction, which requires the preinstallation of a sulfinyl or sulfonyl chloride group in the ortho-position of biphenyls .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts and specific reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]naphtho[1,2-d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent thiophene.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Benzo[b]naphtho[1,2-d]thiophene is unique due to its fused ring system and sulfur heteroatom. Similar compounds include:

These compounds share some chemical properties but differ in their structural complexity and specific applications.

Properties

IUPAC Name

naphtho[2,1-b][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10S/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUMOEVHCZXMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075370
Record name Benzo[b]naphtho[1,2-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205-43-6
Record name Benzo[b]naphtho[1,2-d]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)naphtho(1,2-d)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[b]naphtho[1,2-d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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